molecular formula C19H36Cl2O2 B13785252 Methyl 18,18-dichlorooctadecanoate

Methyl 18,18-dichlorooctadecanoate

Cat. No.: B13785252
M. Wt: 367.4 g/mol
InChI Key: UFFPXRZVLKESJQ-UHFFFAOYSA-N
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Description

Methyl dichlorostearate, also known as dichlorooctadecanoic acid methyl ester, is a chemical compound with the molecular formula C19H36Cl2O2. It is a derivative of stearic acid, where two hydrogen atoms are replaced by chlorine atoms. This compound is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl dichlorostearate can be synthesized through the chlorination of methyl stearate. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:

C18H36O2 (methyl stearate) + Cl2 → C18H34Cl2O2 (methyl dichlorostearate)\text{C18H36O2 (methyl stearate) + Cl2 → C18H34Cl2O2 (methyl dichlorostearate)} C18H36O2 (methyl stearate) + Cl2 → C18H34Cl2O2 (methyl dichlorostearate)

The reaction is carried out in a chlorination reactor, where methyl stearate is exposed to chlorine gas. The temperature is maintained between 50-70°C to ensure optimal reaction conditions .

Industrial Production Methods

In industrial settings, the production of methyl dichlorostearate involves large-scale chlorination reactors equipped with temperature and pressure control systems. The process is automated to ensure consistent product quality and yield. The final product is purified through distillation and filtration to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl dichlorostearate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl dichlorostearate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its effects on cell membranes and lipid metabolism.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Used in the production of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of methyl dichlorostearate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Methyl dichlorostearate can be compared with other similar compounds such as:

Methyl dichlorostearate is unique due to the presence of two chlorine atoms, which enhances its reactivity and makes it suitable for a wider range of applications compared to its analogs .

Properties

Molecular Formula

C19H36Cl2O2

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 18,18-dichlorooctadecanoate

InChI

InChI=1S/C19H36Cl2O2/c1-23-19(22)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h18H,2-17H2,1H3

InChI Key

UFFPXRZVLKESJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCC(Cl)Cl

Origin of Product

United States

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